Cirensenoside B
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Overview
Description
Cirensenoside B is an organic compound with the molecular formula C54H88O22 and a molecular weight of 1089.28 g/mol . It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound is primarily used in scientific research related to life sciences .
Preparation Methods
The preparation of Cirensenoside B involves several synthetic routes and reaction conditions. One common method includes the extraction from natural sources followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Cirensenoside B undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cirensenoside B has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Cirensenoside B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Cirensenoside B is unique compared to other glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Sennosides: Known for their laxative properties and used in the treatment of constipation.
Nerolidol: A polyene compound with potential anticancer properties.
Sesamin: A lignan compound with antioxidant and anti-inflammatory effects.
These compounds share some similarities with this compound but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C54H88O22 |
---|---|
Molecular Weight |
1089.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O22/c1-23-32(57)35(60)39(64)45(70-23)75-43-27(21-56)72-44(42(67)38(43)63)69-22-28-34(59)37(62)41(66)47(73-28)76-48(68)54-17-15-49(2,3)19-25(54)24-9-10-30-51(6)13-12-31(74-46-40(65)36(61)33(58)26(20-55)71-46)50(4,5)29(51)11-14-53(30,8)52(24,7)16-18-54/h9,23,25-47,55-67H,10-22H2,1-8H3/t23-,25-,26+,27+,28+,29?,30?,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,51-,52+,53+,54-/m0/s1 |
InChI Key |
QSPJXHNFLIWZMQ-BJZXIZIOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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